![molecular formula C22H25ClN4O2 B2713326 N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}thiophene-3-carboxamide CAS No. 1226442-99-4](/img/structure/B2713326.png)

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

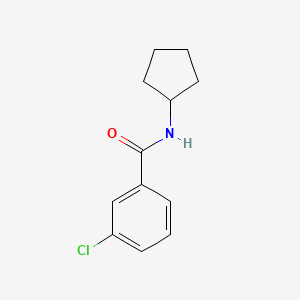

This compound is a complex organic molecule with multiple functional groups, including a thiophene, an oxadiazole, and a carboxamide group. It likely belongs to the class of organic compounds known as hybrid peptides . These are compounds containing at least two different types of amino acids linked to each other through a peptide bond .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, a continuous flow microreactor system was developed to synthesize a related compound, N-(3-Amino-4-methylphenyl)benzamide, and determine intrinsic reaction kinetics parameters .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. For instance, in the synthesis of a related compound, N-(3-Amino-4-methylphenyl)benzamide, the reaction involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measurements of melting point, boiling point, solubility, and spectral properties .Applications De Recherche Scientifique

N-[(4-chlorophenyl)methyl]-2-{4-[(3-methylbutyl)amino]-2-oxo-1,2-dihydroquinazolin-1-yl}acetamide

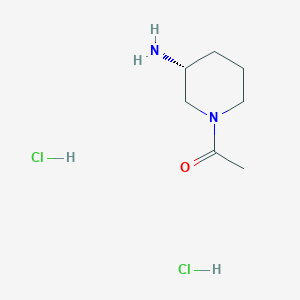

Anticancer Properties: This compound has shown promise as an anticancer agent. Researchers have synthesized derivatives based on its structure modification, resulting in potent histone deacetylase inhibitors (HDACIs) . These HDACIs selectively inhibit the proliferation of colon cancer cells, particularly HCT-116 cells. Notably, compounds (7a & 7g) exhibited the highest inhibitory activity, while compound 7d showed the lowest . Further studies using molecular docking techniques have explored their antiproliferative and apoptotic effects.

Organic Synthesis: The compound’s structure allows for diverse synthetic pathways. For instance, it can be transformed into N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates via DCC and azide coupling methods . These derivatives may find applications in drug development or other organic synthesis processes.

Drug Candidates: Given its structural features, this compound could serve as a building block for drug candidates. Its potential lies in medicinal chemistry, where it may contribute to the synthesis of novel pharmaceuticals . Researchers continue to explore its pharmacological properties and evaluate its efficacy against various diseases.

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}thiophene-3-carboxamide

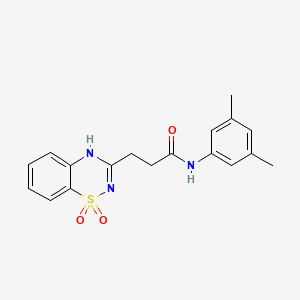

Optoelectronic Materials: This compound’s unique heterocyclic structure makes it interesting for optoelectronic applications. Researchers have synthesized related derivatives, such as N,N’-diphenyl-N,N’-bis(3-methylphenyl)benzidine, which exhibit promising optoelectronic properties . These materials could find use in organic light-emitting diodes (OLEDs), solar cells, or sensors.

Inhibitors and Ligands: The compound’s oxadiazole-thiophene scaffold suggests potential as enzyme inhibitors or ligands. Researchers have studied its derivatives, such as 1-aroyl-3-[3-chloro-2-methylphenyl]-4-arylthiosemicarbazides, for their inhibitory effects . Among these, derivative 4i demonstrated significant inhibition. Further exploration may reveal applications in drug discovery or biochemical research.

Continuous Flow Synthesis: Efficient synthesis methods are crucial for practical applications. Researchers have developed a continuous flow microreactor system to synthesize N-(3-amino-4-methylphenyl)benzamide, a compound related to our target . This approach optimizes reaction conditions, achieving a yield of 85.7% within 10 minutes. Such efficient synthesis techniques are valuable for industrial production.

Mécanisme D'action

The mechanism of action of this compound would depend on its specific structure and the biological system in which it is used. For example, a related compound, 3-Methylmethcathinone, is a monoamine transporter substrate that potently inhibits norepinephrine uptake and displays more pronounced dopaminergic vs. serotonergic activity .

Safety and Hazards

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[4-(3-methylbutylamino)-2-oxoquinazolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O2/c1-15(2)11-12-24-21-18-5-3-4-6-19(18)27(22(29)26-21)14-20(28)25-13-16-7-9-17(23)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,24,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKVMPROXXAGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=NC(=O)N(C2=CC=CC=C21)CC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride](/img/structure/B2713249.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide](/img/structure/B2713257.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713258.png)

![ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate](/img/no-structure.png)

![N-(2,5-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2713264.png)

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713265.png)